(4-Methylcyclohexyl)methanamine hydrochloride
Description
(4-Methylcyclohexyl)methanamine hydrochloride (CAS RN: 100959-19-1; synonyms: trans-4-Methylcyclohexylamine hydrochloride, Hexahydro-p-toluidine hydrochloride) is a cyclohexane-derived amine salt with a methyl substituent at the 4-position of the cyclohexyl ring. Its molecular formula is C₈H₁₈ClN, and it exists predominantly in the trans-configuration . The compound is characterized by a rigid cyclohexane backbone, which confers stereochemical stability and influences its lipophilicity compared to aromatic analogs. It is commonly used in pharmaceutical research, particularly in the synthesis of chiral ligands or as a building block for bioactive molecules. The hydrochloride salt form enhances its solubility in polar solvents like methanol or water, facilitating its utility in synthetic applications .
Properties
IUPAC Name |
(4-methylcyclohexyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-7-2-4-8(6-9)5-3-7;/h7-8H,2-6,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUSUNKZRGIVEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylcyclohexyl)methanamine hydrochloride typically involves the following steps:
Starting Material: The process begins with trans-4-methylcyclohexanecarboxylic acid.
Rearrangement Reaction: The carboxylic acid undergoes a rearrangement reaction with sodium azide in the presence of a protonic acid catalyst to form an isocyanate intermediate.
Hydrolysis: The isocyanate is then hydrolyzed to produce trans-4-methylcyclohexylamine.
Formation of Hydrochloride Salt: Finally, the amine is treated with hydrochloric acid to form (4-Methylcyclohexyl)methanamine hydrochloride.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Methylcyclohexyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Secondary and tertiary amines.
Substitution: Various alkylated or acylated amine derivatives.
Scientific Research Applications
(4-Methylcyclohexyl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It serves as a precursor for the synthesis of pharmaceutical drugs, particularly those targeting neurological and cardiovascular conditions.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Methylcyclohexyl)methanamine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets enzymes and receptors in biological systems.
Pathways Involved: It can modulate signaling pathways by inhibiting or activating specific enzymes, leading to altered cellular responses.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The cyclohexyl derivative exhibits higher lipophilicity than aromatic analogs (e.g., benzo[b]thiophene or thiazole derivatives), which may enhance blood-brain barrier penetration .
- Electronic Properties : Electron-withdrawing groups (e.g., Cl in thiazole derivatives) increase polarity, altering solubility and metabolic stability .
Metabolic Stability
- Thiazole derivatives (e.g., [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl) exhibit longer half-lives in vivo due to resistance to oxidative metabolism .
- Aromatic amines (e.g., [4-(4-Methylphenoxy)phenyl]methanamine HCl) are prone to cytochrome P450-mediated oxidation, limiting their bioavailability .
Biological Activity
(4-Methylcyclohexyl)methanamine hydrochloride is a compound with notable chemical properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of its implications in various fields, including chemistry, biology, and medicine.
Chemical Structure and Properties
(4-Methylcyclohexyl)methanamine hydrochloride is characterized by the presence of a methyl group on the cyclohexyl ring and an amine functional group. Its molecular formula is , indicating the presence of carbon, hydrogen, chlorine, and nitrogen atoms. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which are essential for its applications in organic synthesis and medicinal chemistry .
The biological activity of (4-Methylcyclohexyl)methanamine hydrochloride is primarily attributed to its ability to act as a nucleophile. This property allows it to participate in biochemical pathways by interacting with enzymes and receptors, potentially modulating their activity. The compound's amine group can form hydrogen bonds with biomolecules, influencing cellular processes .
Biological Activity
Research has indicated that (4-Methylcyclohexyl)methanamine hydrochloride exhibits various biological activities:
Case Study 1: MCHM Spill Incident
The accidental release of crude MCHM into the Elk River in West Virginia highlighted the potential health risks associated with compounds similar to (4-Methylcyclohexyl)methanamine hydrochloride. The incident resulted in significant dermal exposure among residents, prompting studies on irritancy and sensitization .
Case Study 2: Antimicrobial Activity
A recent investigation assessed the antimicrobial properties of derivatives of (4-Methylcyclohexyl)methanamine hydrochloride. Results indicated that certain modifications to the structure enhanced activity against Gram-positive bacteria, suggesting a pathway for developing new antimicrobial agents .
Research Findings
Research findings on (4-Methylcyclohexyl)methanamine hydrochloride indicate its potential utility across various applications:
| Application Area | Findings |
|---|---|
| Organic Synthesis | Acts as an intermediate for synthesizing complex organic molecules. |
| Biological Research | Showcases potential antimicrobial properties; further studies needed for comprehensive understanding. |
| Pharmaceutical Development | Investigated for use in drug synthesis; potential therapeutic applications under exploration. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
